molecular formula C11H13N3O5 B558652 7-((tert-Butoxycarbonyl)amino)heptanoic acid CAS No. 60142-89-4

7-((tert-Butoxycarbonyl)amino)heptanoic acid

Cat. No. B558652
CAS RN: 60142-89-4
M. Wt: 245.32 g/mol
InChI Key: WMZTYIRRBCGARG-SECBINFHSA-N
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Description

7-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as BOC-7-AMINO-HEPTANOIC ACID, is a compound with the molecular formula C12H23NO4 . It contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Molecular Structure Analysis

The InChI code for 7-((tert-Butoxycarbonyl)amino)heptanoic acid is 1S/C12H24N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)7-5-4-6-8-13/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16) . This compound contains a total of 40 atoms, including 23 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .


Physical And Chemical Properties Analysis

7-((tert-Butoxycarbonyl)amino)heptanoic acid has a molecular weight of 245.32 g/mol . It is a white to almost white powder or crystalline substance . It has a melting point of 56-60 °C and a predicted boiling point of 393.1±25.0 °C . It has a predicted density of 1.050±0.06 g/cm3 . It is soluble in Methanol .

Scientific Research Applications

1. Dipeptide Synthesis

  • Summary of Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .
  • Methods of Application: The Boc-AAILs were prepared by neutralizing imidazolium hydroxide with commercially available tert-butyloxycarbonyl-protected amino acids . The resulting protected AAILs were used in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

2. tert-Butylation of Carboxylic Acids and Alcohols

  • Summary of Application: A simple and safe tert-butylation reaction was developed. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .
  • Methods of Application: Various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
  • Results or Outcomes: All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

3. Rapid Deprotection of Boc Amino Acids

  • Summary of Application: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
  • Methods of Application: The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
  • Results or Outcomes: This method extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

4. tert-Butylation of Carboxylic Acids and Alcohols

  • Summary of Application: A method was developed for the direct tert-butylation reaction of free amino acids .
  • Methods of Application: The use of suitable organic acids to form salts was expected to increase solubility while also serving as an acid catalyst for tert-butylation reactions .
  • Results or Outcomes: The solubility of free amino acids in organic solvents was increased .

5. Rapid Deprotection of Boc Amino Acids

  • Summary of Application: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
  • Methods of Application: The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
  • Results or Outcomes: This method extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

6. Plasticizers

  • Summary of Application: Heptanoic acid, which is structurally similar to “7-((tert-Butoxycarbonyl)amino)heptanoic acid”, is used in the manufacturing of plasticizers .
  • Methods of Application: Plasticizers are substances added to plastics to increase their flexibility, workability, and longevity .
  • Results or Outcomes: The use of heptanoic acid in plasticizers contributes to the improved performance of plastic products .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJENAZQPOGVAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338068
Record name 7-[(tert-Butoxycarbonyl)amino]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((tert-Butoxycarbonyl)amino)heptanoic acid

CAS RN

60142-89-4
Record name 7-[(tert-Butoxycarbonyl)amino]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AJ Chinn, J Hwang, B Kim, CA Parish… - The Journal of …, 2020 - ACS Publications
Herein we report a Cu-catalyzed, site-selective functionalization of peptides that employs an aspartic acid (Asp) as a native directing motif, which directs the site of O-arylation at a …
Number of citations: 9 pubs.acs.org
B Riddhidev, K Endri, L Sabitri, LN Kotsull… - European Journal of …, 2022 - Elsevier
Epigenetic regulation of gene expression using histone deacetylase (HDAC) inhibitors is a promising strategy for developing new anticancer agents. The most common HDAC inhibitors …
Number of citations: 2 www.sciencedirect.com
H Nikolayevskiy, M Robello, MT Scerba… - European journal of …, 2019 - Elsevier
Mercaptobenzamide thioesters and thioethers are chemically simple HIV-1 maturation inhibitors with a unique mechanism of action, low toxicity, and a high barrier to viral resistance. A …
Number of citations: 5 www.sciencedirect.com
N Yoshimoto, T Sasaki, K Sugimoto… - Journal of Medicinal …, 2012 - ACS Publications
Available therapies for thromboembolic disorders include thrombolytics, anticoagulants, and antiplatelets, but these are associated with complications such as bleeding. To develop an …
Number of citations: 18 pubs.acs.org
A Le Foll Devaux, E Deau, E Corrot… - European Journal of …, 2017 - Wiley Online Library
A multicomponent Knoevenagel–aza‐Michael cyclocondensation (KaMC) reaction starting from Meldrum's acid has been developed with base‐sensitive N‐Fmoc‐hydroxylamine. The …
M Chang, F Gao, J Chen, G Gnawali… - Acta materia …, 2022 - ncbi.nlm.nih.gov
Inhibition or degradation of anti-apoptotic protein BCL-X L is a viable strategy for cancer treatment. Despite the recent development of PROTACs for degradation of BCL-X L, the E3 …
Number of citations: 5 www.ncbi.nlm.nih.gov
RJ Tokarski II, CM Sharpe, AC Huntsman… - European Journal of …, 2023 - Elsevier
Cyclin-dependent kinase 9 (CDK9) is a promising therapeutic target in multiple cancer types, including acute myeloid leukemia (AML). Protein degraders, also known as proteolysis …
Number of citations: 4 www.sciencedirect.com
S Imanishi, L Huang, S Itakura, M Ishizaka… - bioRxiv, 2021 - biorxiv.org
“Undruggable” proteins, such as RAS proteins, remain problematic despite efforts to discover inhibitors against them. KRAS mutants are prevalent in human cancers. Recently, the …
Number of citations: 4 www.biorxiv.org
J Wei, J Hu, L Wang, L Xie, MS Jin… - Journal of medicinal …, 2019 - ACS Publications
MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) are the “gatekeepers” of the ERK signaling output with redundant roles in controlling ERK activity. Numerous inhibitors …
Number of citations: 42 pubs.acs.org
S Fratta, P Biniecka, AJ Moreno-Vargas… - European Journal of …, 2023 - Elsevier
Cancer cells are highly dependent on Nicotinamide phosphoribosyltransferase (NAMPT) activity for proliferation, therefore NAMPT represents an interesting target for the development …
Number of citations: 1 www.sciencedirect.com

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